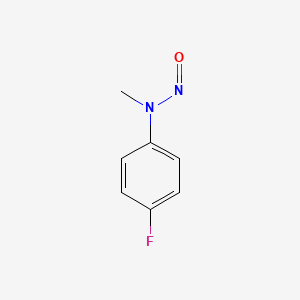

N-Nitroso-N-methyl-4-fluoroaniline

Description

Contextualization of N-Nitrosamines in Scientific Inquiry

N-nitrosamines, a class of chemical compounds defined by the N–N=O functional group, are a subject of significant scientific scrutiny. nih.govgoogle.com Many compounds in this class are recognized as potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens. nih.govwikipedia.org Their widespread presence as contaminants in water, air, soil, and certain foods and pharmaceutical products has amplified the need for thorough investigation. nih.govnih.gov The carcinogenicity of many N-nitrosamines is not direct; rather, it is mediated by metabolic activation within the body. wikipedia.org This process, typically involving cytochrome P450 enzymes, converts the nitrosamine (B1359907) into a reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. nih.govwikipedia.org The considerable research effort dedicated to N-nitrosamines aims to understand their mechanisms of toxicity, methods for their detection, and strategies for minimizing human exposure. nih.gov

Rationale for Comprehensive Investigation of N-Nitroso-N-methyl-4-fluoroaniline

This compound (p-F-NMA) serves as a crucial tool in chemical biology and toxicology for studying structure-activity relationships within the N-nitrosamine class. By introducing a fluorine atom to the para-position of the phenyl ring of its parent compound, N-Nitroso-N-methylaniline (NMA), researchers can probe the effects of electronic modification on biological activity. The fluorine atom is strongly electron-withdrawing, which can influence the molecule's metabolism and interaction with biological targets.

A primary driver for its investigation has been the historical discrepancy between its known carcinogenicity in animal models and its negative results in standard in vitro mutagenicity tests. chemicalbook.com While p-F-NMA induces esophageal tumors in rats, it was long considered non-mutagenic in the conventional Ames test. This paradox highlighted the limitations of standard screening assays and spurred research into more sensitive testing protocols and a deeper understanding of its specific metabolic activation pathways, which may not be adequately replicated in standard liver-based in vitro systems. chemicalbook.com

Scope and Objectives of Academic Research on the Compound

Academic research on this compound focuses on several key objectives. A major goal is to resolve the discordance between its in vivo carcinogenicity and in vitro mutagenicity data. This involves developing and optimizing genotoxicity assays, such as the Ames test, to improve their sensitivity and predictive value for this and other "Ames-negative" carcinogenic nitrosamines. chemicalbook.comchemicalbook.com Another critical objective is to elucidate the specific metabolic pathways responsible for its activation. This includes identifying the particular cytochrome P450 (CYP) isozymes involved and understanding why its carcinogenic effect is localized to specific tissues, such as the esophagus in rats. chemicalbook.com Ultimately, the research aims to use p-F-NMA as a model compound to refine risk assessment frameworks for N-nitrosamine impurities found in pharmaceuticals and the environment.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIXPWIVPHYTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021001 | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937-25-7 | |

| Record name | 4-Fluoro-N-methyl-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformation Pathways

Established Synthetic Routes to N-Nitroso-N-methyl-4-fluoroaniline

The primary methods for synthesizing this compound involve direct modification of its immediate precursor or building the core N-methylaniline structure from other starting materials.

The most direct and conventional method for preparing this compound is through the nitrosation of its secondary amine precursor, N-methyl-4-fluoroaniline. This reaction is a classic example of N-nitrosation. sci-hub.se The general procedure involves treating the N-methylaniline derivative with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). orgsyn.orgprepchem.com

The reaction is typically carried out at low temperatures, often between 0 and 10°C, to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction. orgsyn.org In a typical procedure, N-methyl-4-fluoroaniline is dissolved in or mixed with aqueous hydrochloric acid and cooled with ice. An aqueous solution of sodium nitrite is then added portion-wise while maintaining the low temperature. orgsyn.org The this compound product often separates as an oil, which can then be isolated through extraction with an organic solvent like benzene (B151609) or dichloromethane. orgsyn.org

Reaction Scheme:

FC₆H₄NHCH₃ + NaNO₂ + HCl → FC₆H₄N(NO)CH₃ + NaCl + H₂O

The yield of this reaction is highly dependent on the purity of the starting N-methyl-4-fluoroaniline. orgsyn.org

While the nitrosation of N-methyl-4-fluoroaniline is a direct route to the title compound, the synthesis of the precursor itself is a critical step. An innovative and efficient method for the synthesis of mono-N-methyl aromatic amines, such as 4-fluoro-N-methylaniline, has been developed that utilizes nitroso compounds as starting materials. acs.orgacs.org

This strategy involves the reaction of an aromatic nitroso compound with methylboronic acid, promoted by a phosphite (B83602) reagent like triethyl phosphite (P(OEt)₃). acs.org This method is notable for being transition-metal-free and proceeding under mild, environmentally friendly conditions. The reaction is typically fast, occurring at room temperature without the need for anhydrous conditions, reductants, or bases. acs.org

Specifically, 4-fluoro-N-methylaniline can be synthesized from 1-fluoro-4-nitrosobenzene (B3262125) and methylboronic acid. This reaction provides good yields and avoids the over-methylation that can be a challenge in other N-alkylation methods. acs.org

Key Findings for the Synthesis of 4-Fluoro-N-methylaniline: acs.org

| Reactant 1 | Reactant 2 | Promoter | Yield | Product |

|---|

This alternative route is significant as it provides an efficient pathway to the necessary precursor for the nitrosation reaction described previously, starting from a different functionality on the aromatic ring.

Chemical Reactivity and Mechanistic Aspects of Transformation

The chemical behavior of this compound is dictated by the interplay of the N-nitroso group and the substituted aromatic ring.

The N-nitroso group and the adjacent methyl group are susceptible to oxidation. A significant metabolic pathway for carcinogenic nitrosamines like N-nitrosodimethylamine (DMN) and N-nitroso-N-methylaniline (NMA) is α-hydroxylation. nih.gov This process involves the enzymatic oxidation of the carbon atom attached to the nitrogen of the nitroso group. In the case of this compound, this would occur at the methyl group. nih.gov

This hydroxylation leads to an unstable intermediate, N-nitroso-N-(hydroxymethyl)-4-fluoroaniline, which would be expected to decompose to yield 4-fluoroaniline (B128567) and formaldehyde. Studies on the closely related N-nitroso-N-methylaniline have shown that this α-hydroxylation pathway accounts for a significant portion of its metabolism. nih.gov

The nitroso group (-N=O) is readily reducible. Chemical reduction of N-nitrosamines can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce the nitroso group to a hydrazine (B178648) derivative (N,N-methyl-4-fluoroaniline-hydrazine).

Milder reduction conditions can cleave the N-N bond, regenerating the parent secondary amine, N-methyl-4-fluoroaniline. There is also evidence that under certain catalytic hydrogenation conditions, other functional groups on a molecule can be reduced while leaving the N-nitroso group intact. sci-hub.se This suggests that selective transformations are possible. The reduction of nitramines has also been reported as a pathway to form N-nitroso compounds, representing the reverse of a potential transformation pathway. sci-hub.se

The benzene ring of this compound can undergo electrophilic aromatic substitution, but the rate and regioselectivity of the reaction are controlled by the two existing substituents: the fluorine atom and the N-nitroso-N-methyl group.

N-Nitroso-N-methyl group (-N(NO)CH₃): The N-nitroso group is a strongly deactivating group due to the powerful electron-withdrawing nature of the nitroso functionality. It directs incoming electrophiles to the meta position.

When both groups are present on the ring, their directing effects are in opposition. The fluorine at the para position directs incoming electrophiles to the ortho positions (C2 and C6). The N-nitroso-N-methyl group at C1 directs to the meta positions (C3 and C5). Given that the N-nitroso group is a potent deactivating group, electrophilic aromatic substitution on this ring would be significantly disfavored and require harsh conditions. If a reaction were to occur, the position of substitution would be a complex outcome of the competing electronic effects, with substitution likely occurring at the positions ortho to the fluorine atom, which are also meta to the highly deactivating nitrosoamino group. The study of electrophilic amidation on electron-rich arenes using reagents like N-fluorobenzenesulfonimide (NFSI) highlights that such substitutions proceed via a standard electrophilic aromatic substitution mechanism involving a σ-complex. nih.govrsc.org

Denitrosation Reactions and Mechanisms

Denitrosation, the removal of the nitroso group (-NO) from a molecule, is a key chemical transformation for N-nitroso compounds. This reaction can be initiated through various means, including acid catalysis, enzymatic action, and photochemical processes.

Acid-Catalyzed Denitrosation

The denitrosation of N-nitrosoanilines is frequently achieved under acidic conditions. Studies on N-methyl-N-nitrosoaniline (NMA) have shown that the reaction is reversible and is catalyzed by strong acids such as hydrogen chloride (HCl). The generally accepted mechanism involves the protonation of the nitrosamine (B1359907), making it more susceptible to nucleophilic attack.

The rate of this reaction for NMA in ethanolic hydrogen chloride follows the rate law: Rate = k₂[Nitrosamine][HCl]

This indicates that the reaction is second order, with the rate being dependent on the concentrations of both the nitrosamine and the acid. The presence of a nucleophilic anion from the acid is also crucial for the reaction to proceed.

A variety of N-nitroso compounds can be denitrosated using a strong acid in the presence of an aliphatic or cycloaliphatic ketone or an aliphatic aldehyde. google.comgoogle.com This method has been shown to be effective for a range of N-nitrosoanilines. google.comgoogle.com The reaction conditions, such as temperature and the choice of solvent, can significantly impact the reaction time. For instance, at temperatures between 20-60°C, the reaction may take over 24 hours, while at 105-110°C, it can be completed in about one hour. google.com

| Parameter | Condition | Effect on Denitrosation |

| Catalyst | Strong Acid (e.g., HCl, HBr) | Essential for protonation of the nitrosamine |

| Reagent | Ketones or Aldehydes | Act as denitrosating agents |

| Temperature | 20-120 °C | Higher temperatures significantly increase the reaction rate |

| Solvent | Inert (e.g., chloroform, toluene) | Provides a medium for the reaction |

| Pressure | Atmospheric to 40 psig | Can be controlled depending on the volatility of reactants |

| This table is based on data for the denitrosation of various N-nitrosoanilines and provides a general overview of the reaction conditions. |

Enzymatic Denitrosation

In biological systems, the denitrosation of N-nitroso compounds can be catalyzed by enzymes, primarily cytochrome P-450. nih.gov Research on the enzymatic denitrosation of NMA using liver microsomes has shown that the primary amine metabolite is aniline (B41778). nih.gov This indicates that the reaction involves the cleavage of both the N-N bond and the N-methyl bond. The secondary amine, N-methylaniline, is also detected, though in smaller amounts. nih.gov

The binding affinity of the N-nitroso compound to the enzyme is a key factor in its metabolism. For NMA, the dissociation constant (Ks), which is a measure of this affinity, has been determined to be 3.1 mM. nih.gov

Photochemical Denitrosation

N-nitrosoanilines can also undergo denitrosation upon exposure to ultraviolet (UV) light. rsc.org The primary photochemical process is the fission of the N-N bond. rsc.org The nature of the solvent plays a critical role in the subsequent reaction pathway. In aprotic solvents, the cleavage is homolytic, leading to the formation of radicals. In protic solvents like methanol (B129727), the cleavage is heterolytic. rsc.org

The photolysis of N-methyl-N-nitrosoanilines can lead to a variety of products, the composition of which is influenced by the solvent and the presence or absence of oxygen. rsc.org For this compound, it can be inferred that photolysis would similarly proceed via N-N bond cleavage, with the specific products being dependent on the reaction conditions.

| Initiation Method | Key Reactants/Conditions | Primary Mechanism | Expected Product from this compound |

| Acid-Catalyzed | Strong Acid (HCl, HBr), Ketone/Aldehyde | Protonation followed by nucleophilic attack | 4-Fluoro-N-methylaniline |

| Enzymatic | Cytochrome P-450, NADPH | Oxidative or reductive cleavage | 4-Fluoroaniline, 4-Fluoro-N-methylaniline |

| Photochemical | UV Light | Homolytic or heterolytic N-N bond cleavage | 4-Fluoro-N-methylaminyl radical and nitric oxide radical (in aprotic solvent) |

| This table extrapolates the likely outcomes for this compound based on established mechanisms for analogous compounds. |

Biotransformation and Metabolic Activation Mechanisms

Overview of Biotransformation Pathways Requiring Metabolic Activation

The biotransformation of N-nitrosamines, such as N-Nitroso-N-methyl-4-fluoroaniline, is a prerequisite for their biological effects. The primary and most crucial metabolic activation pathway for nitrosamines is α-hydroxylation. mdpi.com This reaction, catalyzed by cytochrome P450 (CYP) enzymes, involves the hydroxylation of the carbon atom adjacent to the nitroso group. researchgate.net In the case of this compound, this would occur on the methyl group.

The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. This decomposition generates an electrophilic diazonium ion and an aldehyde, in this case, formaldehyde. mdpi.comresearchgate.net The highly reactive diazonium ion is capable of alkylating cellular macromolecules, including DNA, which is a key event in the initiation of carcinogenesis.

Another significant biotransformation pathway is denitrosation, which is generally considered a detoxification pathway. mdpi.com This process involves the enzymatic removal of the nitroso group, leading to the formation of the corresponding secondary amine (N-methyl-4-fluoroaniline) and a nitrite (B80452) ion. nih.gov While primarily a detoxification route, the subsequent metabolism of the resulting amine must also be considered.

The fluorine substituent at the para-position of the aniline (B41778) ring is a key structural feature that likely modulates these biotransformation pathways. Fluorine substitution is known to influence the metabolic fate of xenobiotics by altering their electronic properties and susceptibility to enzymatic attack. nih.govnih.gov Studies on other fluorinated nitrosamines have shown that fluorination can inhibit metabolism at or near the site of substitution. nih.govoup.comoup.comnih.gov Therefore, while the fundamental pathways of α-hydroxylation and denitrosation are expected to occur, their rates and relative contributions may be significantly altered for this compound compared to its non-fluorinated counterpart, N-nitroso-N-methylaniline.

Enzymatic Systems Involved in Biotransformation

The biotransformation of this compound is orchestrated by a suite of metabolic enzymes, primarily located in the liver. The two major enzyme systems implicated in the metabolism of nitrosamines are the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenase (FMO) systems.

Role of Cytochrome P450 (CYP) Isoforms

The Cytochrome P450 system is a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including nitrosamines. nih.gov The metabolic activation of nitrosamines to their ultimate carcinogenic forms is predominantly catalyzed by specific CYP isoforms. nih.gov

Research has identified CYP2E1 and CYP2A6 as the principal enzymes responsible for the metabolic activation of many nitrosamines. nih.gov CYP2E1 is known to efficiently catalyze the α-hydroxylation of various nitrosamines. nih.gov Similarly, CYP2A6 has been shown to be highly active in the bioactivation of tobacco-specific nitrosamines and other N-nitroso compounds. nih.govnih.gov

While direct studies on this compound are not available, it is highly probable that CYP2E1 and CYP2A6 are involved in its metabolic activation. The structural similarities to other known substrates of these enzymes support this hypothesis. However, the presence of the fluorine atom could influence the binding affinity and catalytic efficiency of these enzymes towards this specific substrate.

The expression levels of CYP enzymes can vary significantly among individuals due to genetic polymorphisms, induction by other xenobiotics, or pathological conditions. This inter-individual variability in CYP expression can lead to differences in the rate and regioselectivity of metabolism. For a compound like this compound, with multiple potential sites of metabolism, the relative expression levels of different CYP isoforms could determine the predominant metabolic pathway. For instance, higher expression of a CYP isoform efficient in α-hydroxylation would likely lead to increased activation, whereas higher expression of an isoform favoring denitrosation might lead to enhanced detoxification. The tissue-specific expression of CYP enzymes also plays a critical role, influencing the site of metabolic activation and potential target organ toxicity.

Contribution of Flavin-Containing Monooxygenase (FMO) Systems

The Flavin-Containing Monooxygenase (FMO) system represents another important class of enzymes involved in the metabolism of nitrogen- and sulfur-containing xenobiotics. nih.govnih.govnih.gov FMOs catalyze the N-oxygenation of secondary and tertiary amines. nih.gov In the context of nitrosamines, FMOs are generally associated with detoxification pathways.

Other Relevant Metabolic Enzymes

Besides CYPs and FMOs, other enzymatic systems may play a role in the further metabolism of the products of the initial biotransformation of this compound. For instance, alcohol dehydrogenases could be involved in the oxidation of any hydroxylated metabolites. Furthermore, conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), could modify the primary metabolites, increasing their water solubility and facilitating their excretion. For example, the phenolic metabolites that could potentially be formed through aromatic hydroxylation would be likely substrates for these conjugation enzymes. The comprehensive metabolic profile of this compound would therefore be the result of the interplay between these various enzyme systems.

Mechanisms of Reactive Intermediate Formation

The metabolic activation of many N-nitrosamines is a critical step in their carcinogenic activity, typically involving enzymatic modification to form reactive electrophilic intermediates capable of interacting with cellular macromolecules like DNA.

Alpha-hydroxylation is a primary metabolic activation pathway for many nitrosamines. This process, typically catalyzed by cytochrome P450 enzymes, involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the N-nitroso group. The resulting α-hydroxynitrosamine is generally unstable and can spontaneously decompose.

No specific research data on the alpha-hydroxylation of this compound has been found in the public domain.

Following alpha-hydroxylation, the unstable intermediate can lead to the formation of highly reactive diazonium ions. These species are potent alkylating agents that are often implicated in the initiation of carcinogenesis.

There is no available scientific literature detailing the formation of reactive diazonium species specifically from the metabolism of this compound.

Denitrosation represents a potential detoxification pathway for N-nitrosamines, involving the enzymatic removal of the nitroso group. This process can be catalyzed by various enzymes, including cytochrome P450s, and results in the formation of the corresponding amine and a nitrosating agent.

Specific studies on the denitrosation of this compound are absent from the current scientific literature.

Influence of ADME Properties on Site-Specific Metabolic Activation

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound are crucial in determining its systemic exposure and the location of its metabolic activation. Factors such as lipophilicity, which can be influenced by the presence of a fluorine atom, can affect how a compound is distributed throughout the body and its accessibility to metabolic enzymes in specific tissues.

No studies investigating the ADME properties of this compound and their influence on its site-specific metabolic activation have been identified.

Genotoxicity and Carcinogenesis Mechanistic Research

Mechanistic Aspects of Genotoxicity

A thorough review of scientific literature reveals a significant gap in the toxicological data for N-Nitroso-N-methyl-4-fluoroaniline. Currently, there are no available studies or published research findings on the mutagenicity or genotoxicity of this specific compound in other mammalian cell-based models.

Consequently, no data can be presented in tabular format regarding its effects in these in vitro systems. Further research is required to elucidate the potential of this compound to induce genetic damage in various mammalian cell lines, which is a critical step in understanding its carcinogenic potential.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Development of Mechanistic SAR Models for N-Nitrosamine Activity

The development of robust SAR models for N-nitrosamines is founded on understanding their mechanism of action. For many N-nitrosamines, carcinogenic activity is initiated through metabolic activation, a process often catalyzed by cytochrome P450 enzymes. This activation typically involves the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrosamino nitrogen).

In the case of N-Nitroso-N-methyl-4-fluoroaniline, the primary site for this α-hydroxylation would be the methyl group. Following hydroxylation, the molecule becomes unstable and can decompose, ultimately forming a reactive electrophilic species, a carbocation, which can then interact with cellular macromolecules like DNA.

Mechanistic SAR models improve risk assessment by first establishing the probable reaction mechanism before selecting appropriate analog compounds for read-across analysis. These models incorporate factors that can influence metabolic activation, such as steric and electronic effects, to better predict carcinogenic potency. The development of such models is often a collaborative effort involving multiple companies and universities aimed at refining the prediction of N-nitrosamine carcinogenicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR models provide a quantitative correlation between the chemical structure of a compound and its biological activity. These models are essential for predicting the toxicity of un-tested chemicals, thereby prioritizing them for further investigation. For N-nitrosamines, QSAR models are developed to predict endpoints like carcinogenic potency (often expressed as TD50, the dose that causes tumors in 50% of test animals).

Two primary types of QSAR models are utilized:

Expert Rule-Based Models: These are based on established chemical and toxicological knowledge, encoding human expertise into a set of rules.

Statistical Models: These use machine learning or other statistical methods to identify patterns in a dataset of molecules with known activities.

These models often employ a variety of molecular descriptors to quantify structural features.

QSAR models for N-nitrosamines utilize a range of molecular descriptors as determinants of their carcinogenic activity. These descriptors are numerical values that encode different aspects of a molecule's structure and properties.

| Descriptor Type | Description | Relevance to this compound |

| Topological (2D) | Describe the connectivity of atoms in a molecule (e.g., branching, size, shape). | Can be used to model the overall size and shape of the molecule, which influences its ability to fit into the active site of metabolic enzymes. |

| Electronic | Quantify the distribution of electrons in a molecule (e.g., partial charges, dipole moment). | The electron-withdrawing fluorine atom on the phenyl ring significantly alters the electron density of the molecule, affecting its reactivity. |

| Quantum Chemical | Derived from quantum mechanical calculations (e.g., orbital energies). | Parameters like EHOMO and ELUMO are crucial for predicting the molecule's susceptibility to metabolic activation and its ability to react with DNA. |

| Steric/Conformational (3D) | Describe the three-dimensional arrangement of atoms (e.g., molecular volume, surface area). | The size of the 4-fluorophenyl group can create steric hindrance, potentially influencing the rate of metabolic activation at the N-methyl group. |

These determinants are used in regression models to build an equation that can predict the biological activity of novel or untested compounds like this compound.

Quantum chemical parameters are powerful descriptors in QSAR modeling for N-nitrosamines. They are calculated using methods like Density Functional Theory (DFT) and provide deep insight into a molecule's electronic structure and reactivity.

Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is typically involved in donating electrons. A higher EHOMO value suggests the molecule is more easily oxidized, which can correlate with the initial step of metabolic activation.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is involved in accepting electrons. A lower ELUMO value indicates the molecule is a better electron acceptor. For the ultimate carcinogenic species (the carbocation), a low ELUMO correlates with a higher reactivity towards electron-rich sites on DNA.

HOMO-LUMO Gap (ΔE): The energy difference between EHOMO and ELUMO is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive.

For this compound, calculating these parameters would be a critical step in a QSAR study to predict its carcinogenic potential. The electronic effects of the fluorine substituent would directly influence these orbital energies.

The substituents attached to the N-nitrosamine core strongly modulate its biological activity through steric and electronic effects. These effects can either enhance or diminish the compound's carcinogenic potency by affecting the rate and pathway of its metabolic activation.

Electronic Influences:

Electron-withdrawing groups (EWGs): The fluorine atom at the para-position of the phenyl ring in this compound is a strong EWG. EWGs can decrease the electron density on the aromatic ring and influence the electronic environment of the entire molecule. This can affect the interaction with metabolic enzymes and the stability of reactive intermediates.

Electron-donating groups (EDGs): The methyl group is a weak EDG. Its presence is critical as it provides the primary site for α-hydroxylation, the key activation step.

Steric Influences:

Steric hindrance around the α-carbon can significantly decrease the rate of metabolic activation and, consequently, reduce carcinogenic potency. While the methyl group itself is small, the bulky 4-fluorophenyl group could influence the molecule's orientation within the enzyme's active site. Studies on other N-nitrosamines have shown that increasing steric bulk near the activation site generally leads to decreased potency.

| Structural Feature of this compound | Influence on Activity |

| N-Nitroso Group | The functional group essential for the compound's classification and carcinogenic mechanism. |

| N-Methyl Group | A primary site for metabolic α-hydroxylation, a key step in toxification. Its presence is a strong indicator of potential carcinogenicity. |

| 4-Fluorophenyl Group | The fluorine atom exerts a strong electron-withdrawing effect, modulating the molecule's overall reactivity. The bulky ring provides steric influence. |

Correlation Analysis between Structural Features and Biological Endpoints

Correlation analysis aims to establish a direct link between specific structural features and measurable biological outcomes, such as mutagenicity or carcinogenicity.

For N-nitrosamines, carcinogenicity is often mediated by mutagenicity. The ultimate electrophilic metabolite generated from metabolic activation is a DNA-reactive species. It can form adducts by covalently binding to DNA bases (like guanine), leading to mutations if not repaired by the cell. These mutations can initiate the process of carcinogenesis.

Studies on various N-nitrosamines have revealed several structural correlations with mutagenicity:

The ability to undergo α-hydroxylation is a prerequisite for the mutagenicity of many nitrosamines. This compound possesses a methyl group, which is a readily hydroxylatable position.

Steric and electronic factors directly influence the formation of the ultimate mutagenic species. The electronic properties conferred by the 4-fluorophenyl substituent on this compound are expected to be a rate-determining influence on the formation of the pro-mutagenic carbenium ion.

The stability of the resulting carbocation is also crucial. A more stable carbocation may have a longer lifetime in the cell, increasing its chances of reaching and reacting with DNA.

Therefore, the structural features of this compound—specifically the presence of an activatable methyl group and the electronic influence of the fluorinated ring—are strongly correlated with its potential to be a DNA-reactive mutagen.

Carcinogenicity-Structure Relationships

The carcinogenic properties of N-nitroso compounds are intricately linked to their molecular structure. The substitution patterns on the aromatic ring and the nature of the alkyl groups can significantly influence their metabolic activation and, consequently, their carcinogenic potency and organ specificity. In the case of this compound, the introduction of a fluorine atom at the para position of the aniline (B41778) ring provides a key modification for studying these structure-activity relationships (SAR).

Research Findings on the Carcinogenicity of this compound

Comparative studies in F344 rats have been instrumental in elucidating the impact of the fluoro-substituent on the carcinogenicity of N-methyl-N-nitrosoaniline (NMA). When administered to F344 rats, both this compound (p-F-NMA) and its non-fluorinated parent compound, NMA, have been shown to induce tumors primarily in the upper gastrointestinal tract, with the esophagus being a principal target organ. nih.gov

Interestingly, the carcinogenic activity of these N-nitrosoaniline derivatives does not appear to correlate with their mutagenicity in standard bacterial assays, such as the Salmonella typhimurium test. nih.gov Both NMA and p-F-NMA were found to be non-mutagenic in this system. nih.gov This suggests that the mechanism of carcinogenicity is complex and likely involves metabolic activation pathways that are not fully replicated in these in vitro mutagenicity tests.

The table below summarizes the comparative carcinogenic effects of this compound and its parent compound, N-Nitroso-N-methylaniline, in F344 rats.

| Compound | Animal Model | Primary Target Organ | Relative Carcinogenic Potency | Key Findings |

| This compound (p-F-NMA) | F344 Rats | Esophagus | Slightly weaker than NMA | Induced esophageal tumors, but with a slower rate of mortality compared to NMA. nih.gov |

| N-Nitroso-N-methylaniline (NMA) | F344 Rats | Esophagus | - | Induced a high level of tumors in the upper gastrointestinal tract, particularly the esophagus. nih.gov |

Analytical Research Methodologies for N Nitroso N Methyl 4 Fluoroaniline

Method Development for Research-Grade Quantification

For the purpose of research-grade quantification, analytical methods must provide high sensitivity, selectivity, and accuracy to detect and measure trace levels of N-Nitroso-N-methyl-4-fluoroaniline. The development of such methods often involves sophisticated instrumentation and meticulous optimization of various parameters.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the trace-level analysis of N-nitrosamines due to its high sensitivity and selectivity. ijpsjournal.comnih.gov While specific methods for this compound are not extensively detailed in publicly available literature, the general principles applied to other N-nitrosamines are directly applicable.

Ionization and Detection: Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of N-nitrosamines. ijpsjournal.comnih.gov For this compound, positive ion mode would likely be employed, monitoring for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) offers enhanced selectivity, which is crucial for differentiating the target analyte from matrix interferences, a common challenge in complex samples. fda.gov

Instrumentation Parameters: The development of an LC-MS/MS method involves the optimization of several instrumental parameters to achieve the desired sensitivity and specificity.

| Parameter | Typical Setting for N-Nitrosamine Analysis |

| Ionization Source | APCI or ESI |

| Polarity | Positive |

| Capillary Temperature | 275-400 °C |

| Sheath Gas Flow Rate | 45-55 arbitrary units |

| Auxiliary Gas Flow Rate | 5 arbitrary units |

| Collision Gas | Argon |

| Data Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 1: General LC-MS/MS Parameters for N-Nitrosamine Analysis. These parameters would require specific optimization for this compound.

Effective chromatographic separation is critical to resolve this compound from isomers and other interfering compounds present in the sample matrix.

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique for N-nitrosamines. nih.gov C18 columns are widely used, offering good retention and separation of a broad range of nitrosamines. lcms.cz For fluoro-substituted compounds like this compound, a pentafluorophenyl (PFP) column could also provide alternative selectivity due to interactions with the fluorinated ring.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with an acidic modifier like formic acid to improve peak shape and ionization efficiency. lcms.czthermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. nih.gov

| Parameter | Typical Condition for N-Nitrosamine Separation |

| Stationary Phase | C18 or PFP |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30-40 °C |

Table 2: Typical Chromatographic Conditions for N-Nitrosamine Separation. These conditions would serve as a starting point for the development of a specific method for this compound.

The potential for N-nitrosamines to exist as stable rotamers, which can result in two distinct peaks during chromatographic analysis, should be considered during method development. acanthusresearch.com

Method Validation Strategies in Research Contexts

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. In a research context, this involves demonstrating that the method is accurate, precise, and reliable for the quantification of this compound. Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

| Validation Parameter | Acceptance Criteria in Research Settings |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio of ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10 |

| Accuracy (% Recovery) | Typically within 80-120% |

| Precision (% RSD) | Typically ≤ 15% |

Table 3: General Method Validation Parameters and Acceptance Criteria. These criteria are commonly applied in the validation of analytical methods for trace-level impurities.

The validation process should be conducted using appropriate reference standards and, where possible, in the matrix of interest to account for any matrix effects. edqm.eu

Detection of Metabolites and Intermediates in Biological Matrices

Understanding the metabolic fate of this compound is crucial for assessing its biological activity. The detection of metabolites and reactive intermediates in biological matrices such as blood, urine, or tissue homogenates presents significant analytical challenges due to their low concentrations and potential instability. nih.gov

Metabolic activation is a key step in the carcinogenicity of many N-nitrosamines. ijpsjournal.com For N-Nitroso-N-methylaniline, a structurally similar compound, metabolism is known to form the benzenediazonium (B1195382) ion, which can then react with DNA to form unstable adducts. nih.gov It is plausible that this compound undergoes a similar metabolic pathway, leading to the formation of a 4-fluorobenzenediazonium (B14715802) ion.

The analytical strategy for detecting such metabolites often involves:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the metabolites from the biological matrix.

Derivatization: Chemical modification of the metabolites to enhance their stability or detectability.

LC-MS/MS Analysis: Highly sensitive LC-MS/MS methods are required to detect the low levels of metabolites and their adducts.

Research on fluoro-substituted N-nitrosamines suggests that the position of the fluorine atom can significantly influence metabolic activation and carcinogenicity. nih.govnih.gov Therefore, identifying the specific metabolic pathways of this compound is an important area for future research.

Advanced Theoretical and Computational Investigations

Quantum Mechanical (QM) Assessments of Activation Pathways

The carcinogenic activity of many N-nitrosamines is linked to their metabolic activation, a process that can be elucidated through quantum mechanical (QM) calculations. This activation typically involves the enzymatic hydroxylation of the α-carbon atom, leading to the formation of an unstable α-hydroxynitrosamine. This intermediate then decomposes to yield a reactive electrophilic species, such as a diazonium ion or a carbocation, which can subsequently alkylate biological macromolecules like DNA. frontiersin.orgnih.gov

While specific QM studies detailing the complete activation pathway for N-Nitroso-N-methyl-4-fluoroaniline are not extensively available in public literature, the principles of N-nitrosamine activation are well-established. frontiersin.org A computational study would involve calculating the potential energy surface for the hydroxylation reactions, identifying the transition state structures, and determining the corresponding activation barriers. Such studies provide valuable insights into the likelihood of the formation of reactive metabolites, which is a key determinant of carcinogenic potential.

Molecular Orbital Theory Applications to Reactivity

Molecular orbital theory is a powerful tool for understanding the reactivity of chemical compounds. The energies of the frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are particularly important. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) reflects its electron-accepting ability.

In the context of N-nitrosamines, these orbital energies can provide insights into their susceptibility to metabolic activation and their reactivity towards nucleophiles. A higher EHOMO suggests that the molecule is more easily oxidized, which is often the initial step in metabolic activation. oup.com

A quantitative structure-activity relationship (QSAR) study on a series of aromatic amines, including this compound, has provided calculated values for its frontier molecular orbital energies. oup.comoup.com These values are instrumental in predicting the chemical behavior of the compound.

| Compound Name | CAS Number | EHOMO (eV) | ELUMO (eV) |

|---|---|---|---|

| This compound | 937-25-7 | -9.03 | -0.04 |

The EHOMO value of -9.03 eV suggests a moderate susceptibility to oxidation, while the ELUMO of -0.04 eV indicates its potential to accept electrons. The presence of the electron-withdrawing fluorine atom likely contributes to the lowering of both the HOMO and LUMO energy levels compared to the non-fluorinated analogue, N-nitroso-N-methylaniline. This modulation of the frontier orbitals is a key aspect of how substituents can influence the biological activity of N-nitrosamines.

Computational Simulations of Molecular Interactions with Biomolecules

Understanding the interactions of this compound and its metabolites with biological macromolecules is fundamental to elucidating its mechanism of toxicity. Computational simulations, such as molecular dynamics (MD), can model these interactions at an atomic level.

A primary target for the reactive metabolites of N-nitrosamines is DNA. Simulations could be employed to study the non-covalent binding of the parent compound within the DNA grooves, as well as the covalent adduction of the metabolically generated electrophiles to specific nucleophilic sites on the DNA bases. These simulations can reveal the preferred binding modes, interaction energies, and any conformational changes in the DNA structure upon binding.

Furthermore, the initial step of metabolic activation is catalyzed by cytochrome P450 enzymes. frontiersin.org Computational simulations can model the binding of this compound within the active site of these enzymes. Such studies would provide insights into the specific protein-ligand interactions that orient the substrate for efficient metabolism. To date, specific simulation studies on the interaction of this compound with biomolecules have not been reported in the literature. However, the general methodologies for such simulations are well-developed and could be readily applied to this compound.

Docking and Dynamics Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly relevant for studying the interaction of this compound with metabolizing enzymes like cytochrome P450.

A docking study would involve placing the this compound molecule into the active site of a relevant cytochrome P450 isoform. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. This information is critical for understanding the initial recognition and binding events that precede metabolic activation. The fluorine atom, with its potential for halogen bonding and altered electrostatic interactions, could play a significant role in the binding affinity and orientation.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view of the interactions, allowing for the assessment of conformational changes in both the ligand and the protein. While docking and dynamics studies are powerful tools for investigating the biomolecular interactions of N-nitrosamines, specific studies focused on this compound are not currently available.

Comparative Studies with Analogous N Nitrosamines and Derivatives

Structural Comparisons with N-Nitroso-N-methylaniline (NMA) and Other Substituted Analogs

The fundamental structure of N-Nitroso-N-methyl-4-fluoroaniline belongs to the N-nitrosamine class, characterized by the N-N=O functional group. In this molecule, the nitrosamine (B1359907) nitrogen is bonded to a methyl group and a 4-fluorophenyl group. nih.gov Its primary analog for comparison is N-Nitroso-N-methylaniline (NMA), which is identical except for the substitution of a hydrogen atom at the para-position of the phenyl ring instead of fluorine. nih.gov

Table 1: Structural Comparison of this compound and Its Analogs

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| This compound | N-(4-fluorophenyl)-N-methylnitrous amide | C₇H₇FN₂O | 154.14 | CN(C1=CC=C(C=C1)F)N=O |

| N-Nitroso-N-methylaniline (NMA) | N-methyl-N-phenylnitrous amide | C₇H₈N₂O | 136.15 | CN(C1=CC=CC=C1)N=O |

| N-Nitroso-N-methyl-4-nitroaniline | N-methyl-N-(4-nitrophenyl)nitrous amide | C₇H₇N₃O₃ | 181.15 | CN(C1=CC=C(N+[O-])C=C1)N=O |

Differential Reactivity and Metabolic Activation Profiles Across Analogs

The biological activity of most N-nitrosamines is contingent upon their metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comacs.org The primary activation pathway leading to carcinogenicity involves the enzymatic α-hydroxylation of a carbon atom adjacent to the nitrosamine nitrogen. acs.orgnih.gov For NMA and its analogs, this would occur on the methyl group. This hydroxylation event results in an unstable intermediate that decomposes to generate a reactive electrophile, a methyldiazonium ion, which can then alkylate cellular macromolecules like DNA. mdpi.com

The metabolism of NMA has been shown to be rapid, with denitrosation serving as a competing, and likely minor, metabolic pathway. nih.gov Enzymatic denitrosation of NMA yields aniline (B41778) as the main metabolite, with smaller amounts of N-methylaniline also detected. nih.gov This process is considered a detoxification mechanism, as it prevents the formation of the ultimate carcinogenic species. nih.gov

Table 2: Metabolic Activation Pathways and Modulating Factors

| Pathway | Description | Key Intermediates | Relevance to Analogs |

|---|---|---|---|

| α-Carbon Hydroxylation (Activation) | CYP450-mediated oxidation of the carbon on the methyl group. This is the primary pathway for carcinogenic activation. | α-hydroxy-N-nitrosamine, Diazonium ion | Considered the main pathway for NMA's carcinogenicity. The rate is influenced by substituents on the phenyl ring. |

| Denitrosation (Detoxification) | Enzymatic cleavage of the N-NO bond, preventing the formation of alkylating agents. | Secondary amine (N-methylaniline), Aniline | Observed as a metabolic route for NMA. nih.gov The balance between hydroxylation and denitrosation is key to overall toxicity. |

Comparative Mutagenicity and Carcinogenicity Potency Assessments

The mutagenic and carcinogenic potential of N-nitrosamines is directly linked to their metabolic activation. nih.gov Compounds that are efficiently metabolized via α-hydroxylation to form DNA-alkylating agents are typically potent carcinogens. mdpi.com NMA is a known carcinogen that primarily induces tumors in the upper alimentary tract in rats. nih.govcaymanchem.com

The potency of an analog is dependent on the structure-activity relationship (SAR). For N-nitrosamines, substitutions can dramatically alter biological activity. nih.gov Halogen substitution has been noted to sometimes enhance mutagenic activity. nih.gov However, the effect is highly dependent on the position of the halogen. Studies on fluorinated N-nitrosodibutylamine analogs showed a complex pattern of genotoxicity. nih.gov For example, N-nitroso(4,4,4-trifluorobutyl)amine (F3NDBA) was more potent than the non-fluorinated N-nitrosodibutylamine (NDBA) in inducing mutations in Salmonella typhimurium, whereas the reverse was true for inducing DNA damage in Escherichia coli. nih.gov

This highlights that the fluorine atom in this compound could either increase or decrease its carcinogenic potency relative to NMA. The outcome depends on how the fluorine substitution affects the balance between metabolic activation and detoxification pathways. If the electron-withdrawing nature of fluorine significantly inhibits the rate-determining α-hydroxylation step, a decrease in carcinogenicity would be expected. Conversely, if it alters enzyme binding in a way that favors this pathway, potency could be enhanced.

Table 3: Comparative Biological Activity of N-Nitrosamine Analogs

| Compound | Observed/Expected Biological Effect | Reference Finding |

|---|---|---|

| N-Nitroso-N-methylaniline (NMA) | Carcinogenic in rats (esophagus, pharynx). caymanchem.com Powerful convulsant. nih.gov | Chronic administration showed carcinogenic action in the upper alimentary tract. nih.gov |

| N-nitrosobis(2,2,2-trifluoroethyl)amine (NDEA-F6) | Biologically inactive (not carcinogenic or mutagenic). | Substitution of fluorine in the β-position inhibits the α-oxidation necessary for activity. nih.gov |

| N-nitrosodibutylamine (NDBA) Analogs | Fluorination shows varied effects on genotoxicity depending on the specific analog and the bacterial test system used. nih.gov | The order of potency for inducing mutations in S. typhimurium was F3NDBA > F6NDBA > NDBA. nih.gov |

| This compound | Potency is unconfirmed but predicted to be modulated by the electronic effects of the fluorine substituent on metabolic activation. | General SAR principles suggest electron-withdrawing groups can alter the energetics of α-hydroxylation. nih.gov |

Impact of Fluorine Substitution on Reactivity and Biological Activity

The substitution of hydrogen with fluorine can profoundly impact a molecule's chemical reactivity and biological profile. In the case of this compound, the fluorine atom at the para-position primarily exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density in the phenyl ring and, by extension, on the amine nitrogen. This alteration can significantly influence the molecule's interaction with metabolic enzymes.

The position of fluorine substitution is critical in determining the biological outcome. nih.gov

Electronic Effects on the Aromatic Ring : For this compound, the para-fluorine atom modifies the electronic landscape of the molecule. This can affect the rate of α-carbon hydroxylation, the key step for metabolic activation. The electron-withdrawing nature of fluorine could make this oxidative step less favorable, potentially reducing the compound's carcinogenic potency compared to NMA. nih.gov

Inhibition of Metabolism at the Site of Substitution : When fluorine is substituted directly on an alkyl chain targeted by hydroxylating enzymes, it can block metabolism at that site. For example, studies with N-nitrosodiethylamine (NDEA) and N-nitrosodibutylamine (NDBA) analogs showed that fluorination at specific sites on the alkyl chains inhibits oxidative metabolism at those carbon atoms. nih.gov N-nitrosobis(2,2,2-trifluoroethyl)amine, where the β-carbons are fluorinated, is biologically inactive because the fluorine substitution prevents the necessary α-hydroxylation. nih.govnih.gov

Therefore, the impact of the fluorine in this compound is primarily electronic, modulating the efficiency of the metabolic activation of the distal methyl group. This is distinct from the direct steric and metabolic blocking effect seen when fluorine is placed on the alkyl chains that are the primary sites of metabolic attack. The resulting biological activity is a direct consequence of how this electronic modulation shifts the balance between carcinogenic activation and detoxification pathways. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Mechanistic Ambiguities

The carcinogenic activity of N-nitrosamines is predicated on their metabolic activation, typically by Cytochrome P450 (CYP) enzymes, into reactive electrophiles that can alkylate DNA. nih.gov The accepted primary pathway involves the enzymatic hydroxylation of the carbon atom alpha (α) to the nitroso group (α-hydroxylation), forming an unstable α-hydroxynitrosamine. nih.gov This intermediate spontaneously decomposes to yield a diazonium ion, the ultimate carcinogenic species that attacks DNA.

For N-Nitroso-N-methyl-4-fluoroaniline, significant mechanistic questions remain unanswered:

Influence of Fluorine Substitution: The strong electron-withdrawing nature of the fluorine atom at the para-position of the aniline (B41778) ring is expected to significantly alter the electronic properties of the molecule. Research is needed to determine how this substitution affects the rate and regioselectivity of CYP-mediated α-hydroxylation. Does it favor hydroxylation of the N-methyl group, or could it influence other metabolic pathways? Studies on other fluoro-substituted nitrosamines have shown that fluorine substitution can inhibit metabolic activation and reduce or eliminate carcinogenicity, but the specific effects depend heavily on the position of the fluorine atom. nih.govnih.gov

DNA Adduct Profile: The specific DNA adducts formed by the diazonium ion derived from this compound have not been characterized. Identifying the exact nature of these adducts (e.g., O⁶-methylguanine, N⁷-methylguanine) and their rates of formation and repair is fundamental to understanding its mutagenic potential.

Novel Synthetic Routes for Research Applications

The standard synthesis of this compound involves the nitrosation of its precursor, N-methyl-4-fluoroaniline, using a nitrosating agent like sodium nitrite (B80452) under acidic conditions. prepchem.com While effective for bulk synthesis, future mechanistic studies will require more sophisticated synthetic approaches.

Isotopically Labeled Standards: The development of synthetic routes to produce isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ²H) is a critical next step. nih.gov These stable isotope-labeled standards are indispensable for quantitative analysis in complex biological matrices using mass spectrometry, allowing for precise tracking of the compound and its metabolites during in vitro and in vivo studies. nih.gov A general approach involves the N-alkylation of a protected amine with a stable isotope-labeled alkyl halide, followed by deprotection and nitrosation. nih.gov

Catalytic and Flow Chemistry Methods: Modern synthetic chemistry offers advanced methods that could be adapted for this compound. For instance, exploring relay catalysis involving metal catalysts like copper or ruthenium could provide highly efficient and selective synthetic pathways. acs.orgacs.org Flow chemistry systems could offer enhanced safety and control over the highly reactive nitrosation process, facilitating safer production of research quantities and potentially enabling the synthesis of reactive intermediates that are difficult to isolate using traditional batch chemistry.

Advanced Computational Modeling for Predictive Toxicology

Computational toxicology offers a powerful, ethics-driven alternative to animal testing for predicting the carcinogenic potency of uncharacterized nitrosamines. nih.govtheanalyticalscientist.com Applying these advanced models to this compound is a key avenue for future research.

Quantum Mechanics (QM) Modeling: QM-based models can predict carcinogenic potency by calculating the activation energies for key molecular initiating events in the metabolic activation pathway. acs.orgchemrxiv.org For this compound, this would involve calculating the energy barriers for α-hydroxylation, the stability of the resulting carbocation, and the energy of the diazonium intermediate formation. chemrxiv.org Comparing these calculated values to those of well-characterized nitrosamines can provide a robust, quantitative prediction of its carcinogenic risk. nih.gov Such models are crucial for understanding how structural features, like the fluorine substituent, drive the molecule's biological activity. acs.orgmulticase.com

Table 1: Proposed Quantum Mechanical Parameters for Future Toxicological Assessment of this compound

| Parameter | Research Goal | Predicted Influence of 4-Fluoro Group | Status |

| Activation Energy of α-Hydroxylation | To determine the energetic favorability of the initial, rate-limiting step of metabolic activation by CYP enzymes. | May increase energy barrier due to electronic effects, potentially slowing activation. | To be Determined |

| Stability of Diazonium Ion Intermediate | To assess the reactivity of the ultimate carcinogen responsible for DNA alkylation. | Electron-withdrawing nature may destabilize the ion, potentially increasing its reactivity. | To be Determined |

| Energy of Competing Detoxification Pathways | To evaluate pathways (e.g., denitrosation, ring oxidation) that lead to non-carcinogenic metabolites. | May alter the balance between activation and detoxification pathways compared to non-fluorinated analogs. | To be Determined |

| DNA Adduct Formation Energy | To calculate the energetic feasibility of the reaction between the diazonium ion and specific sites on DNA bases (e.g., guanine). | To be Determined | To be Determined |

Interactive data table. Sort by clicking headers.

Exploration of New Analytical Techniques for Mechanistic Studies

To fully elucidate the complex biotransformation of this compound, researchers must leverage and develop advanced analytical methods capable of detecting transient species and complex mixtures.

High-Resolution Mass Spectrometry (HRMS): While standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse for nitrosamine (B1359907) analysis, coupling liquid chromatography with HRMS analyzers (like Orbitrap or TOF) offers significant advantages. ijpsjournal.comaurigeneservices.com HRMS would enable the confident identification of unknown metabolites in complex biological samples (e.g., from in vitro liver microsome incubations) through accurate mass measurements, providing crucial insights into novel metabolic pathways.

Techniques for Reactive Intermediates: A major challenge in nitrosamine research is the direct detection of highly unstable intermediates like α-hydroxynitrosamines. The development of specialized analytical protocols is needed. This could involve in vitro metabolism assays directly coupled to mass spectrometry with rapid ionization techniques to capture and identify these short-lived species before they decompose. nih.gov Detailed structural characterization of metabolites is essential for predicting how they are activated in the body. theanalyticalscientist.com

Table 2: Proposed Analytical Techniques for Mechanistic Studies

| Analytical Technique | Application for this compound Research | Information Yielded |

| LC-HRMS (e.g., Orbitrap) | Metabolite identification in in vitro systems (liver microsomes, S9 fractions). | Accurate mass data for unknown metabolites, enabling formula determination and pathway discovery. |

| GC-MS/MS | Quantification of the parent compound if sufficiently volatile and thermally stable. | Sensitive and specific quantification in various matrices. |

| Isotope Ratio MS | Tracing the metabolic fate of isotopically labeled this compound. | Unambiguous differentiation of compound-derived metabolites from endogenous molecules. |

| LC-MS with Electrochemical Detection | Investigating redox reactions involved in metabolic activation or detoxification pathways. | Real-time monitoring of oxidation/reduction events. |

Interactive data table. Sort by clicking headers.

Q & A

Basic: What are the key synthetic routes for N-Nitroso-N-methyl-4-fluoroaniline, and how can purity be optimized?

Answer:

N-Nitroso compounds are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) or alkyl nitrites. For this compound, the reaction involves methyl-4-fluoroaniline with sodium nitrite under acidic conditions (e.g., HCl or H₂SO₄). Key parameters include:

- Temperature control : Maintain 0–5°C to minimize side reactions like diazonium salt formation .

- pH optimization : Use excess acid to stabilize the nitroso intermediate and prevent decomposition .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with NMR (¹H/¹³C) and HRMS .

Basic: What analytical methods are recommended for detecting nitrosamine impurities like this compound in pharmaceuticals?

Answer:

Regulatory guidelines (e.g., EMA, ICH Q3) mandate LC-MS/MS or GC-MS for trace-level detection:

- LC-MS/MS : Use a polar-embedded C18 column (e.g., Waters Acquity BEH) with mobile phases (0.1% formic acid in water/acetonitrile). MRM transitions: m/z 154.1 → 123.0 (quantifier) and 154.1 → 105.0 (qualifier) .

- GC-MS : Derivatize with HFBA (heptafluorobutyric anhydride) to enhance volatility. Monitor fragments at m/z 154 (parent ion) and 123 (NO loss) .

- Validation : Ensure LOQ ≤ 10 ppb, linearity (R² > 0.99), and recovery (80–120%) per ICH Q2(R1) .

Advanced: How can conflicting toxicity data (e.g., mutagenicity vs. carcinogenicity) for this compound be resolved?

Answer:

Discrepancies arise from assay conditions and metabolic activation:

- Ames test : Negative results in Salmonella strains (e.g., TA100) without S9 mix may miss bioactivation. Include liver S9 fraction to simulate metabolic conversion to alkylating agents .

- In vivo carcinogenicity : Dose-dependent tumorigenicity in rats (TDLo = 1140 mg/kg) suggests threshold effects. Use transgenic rodent models (e.g., Tg.rasH2) to assess low-dose relevance .

- Mechanistic studies : Evaluate DNA adduct formation via ³²P-postlabeling or LC-MS/MS to link mutagenicity to carcinogenic potential .

Advanced: What strategies mitigate N-nitrosamine formation during synthesis or storage of N-methyl-4-fluoroaniline derivatives?

Answer:

Nitrosation is influenced by amines, nitrites, and acidic conditions:

- Scavengers : Add ascorbic acid (1–5 wt%) or α-tocopherol to reduce nitrosating agents .

- Process design : Avoid nitrite salts in reaction mixtures; use inert atmospheres (N₂/Ar) to prevent air-mediated oxidation .

- Storage : Stabilize APIs with antioxidants (e.g., BHT) and store at ≤ -20°C in amber vials to slow degradation .

Basic: What structural features of this compound contribute to its reactivity and stability?

Answer:

- Nitroso group (N=O) : Electrophilic character facilitates DNA alkylation but renders the compound light-sensitive. Use amber glassware and minimize UV exposure .

- Fluorine substituent : Enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs. Confirmed via computational modeling (e.g., DFT for electron density maps) .

- Methyl group : Steric hindrance reduces hydrolysis rates compared to bulkier alkyl chains .

Advanced: How do solvent systems influence the reaction kinetics of N-nitrosation in N-methyl-4-fluoroaniline?

Answer:

Solvent polarity and proton availability are critical:

- Polar aprotic solvents (DMF, DMSO) : Slow nitrosation due to poor HNO₂ solubility. Avoid for scale-up .

- Aqueous HCl (1–2 M) : Optimal for protonating amines and stabilizing nitrosonium ion (NO⁺). Kinetic studies show pseudo-first-order dependence on [HNO₂] .

- Co-solvents (THF, MeOH) : Use ≤ 20% v/v to balance solubility and reaction rate. Monitor via in situ IR (N=O stretch at 1500–1520 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.